3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
Properties
CAS No. |
642491-93-8 |
|---|---|
Molecular Formula |
C11H8BrClN2O |
Molecular Weight |
299.55 g/mol |
IUPAC Name |
3-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8BrClN2O/c12-8-3-4-15-10(8)14-9-2-1-6(13)5-7(9)11(15)16/h1-2,5,8H,3-4H2 |
InChI Key |
GVRUQRIQOVZYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination
One effective method for synthesizing 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves bromination of the precursor compound 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
- Reagents: Anhydrous sodium acetate and glacial acetic acid.
- Brominating Agent: Bromine dissolved in acetic acid.
- In a three-neck round-bottom flask, combine 0.1 mole of the precursor with 10 g of anhydrous sodium acetate and 130 mL of glacial acetic acid.
- Add bromine (16 g in 10 mL of acetic acid) dropwise over 1-2 hours while stirring.
- After complete addition, pour the mixture into ice water to precipitate the product.
- Isolate the product by filtration to yield light brown crystals with a reported yield of approximately 29% and a melting point of around 145°C (decomposed).
Synthesis via Cyclization Reactions
Another approach involves cyclization reactions starting from anthranilic acid derivatives.
- Reagents: Anthranilic acid and formamide.
- Heat a mixture of anthranilic acid (1 mmol) and an excess of formamide (10 mmol) at 120 °C with stirring for 3-5 hours.
- Monitor the reaction using Thin Layer Chromatography (TLC) until starting materials are consumed.
- Cool the mixture and pour it into ice-cold water to precipitate the quinazoline derivative.
- Filter and wash the precipitate with water, then dry to obtain intermediates for further reactions.
Formation of Dihydropyrroloquinazolinones
The formation of the dihydropyrroloquinazolinone structure can also be achieved through a multi-step synthesis involving hydrazine derivatives.
- Reagents: Hydrazine hydrate and ethanol.
- Reflux a mixture containing compound 3 (0.15 mole) with excess hydrazine hydrate in ethanol for about 2 hours.
- Monitor completion via TLC and purify the resulting mixture using column chromatography on silica gel with an eluent system (e.g., CHCl₃-MeOH).
- Collect fractions corresponding to the desired product.
Summary Table of Preparation Methods
| Method | Key Reagents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Bromination | Anhydrous sodium acetate, Bromine | ~29 | ~145 (decomposed) |
| Cyclization | Anthranilic acid, Formamide | Varies | Varies |
| Dihydropyrroloquinazolinone | Hydrazine hydrate, Ethanol | Varies | Varies |
Recent studies have shown that variations in reaction conditions such as temperature, solvent choice, and reagent ratios can significantly affect both yield and purity of the synthesized compounds. For instance, optimizing the bromination step by controlling the rate of bromine addition can enhance yield while minimizing side reactions.
Additionally, characterizations such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed extensively to confirm the structures of synthesized products, providing insights into their potential biological activities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrroloquinazoline compounds exhibit promising anticancer properties. For example, studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific pathways involved in cellular proliferation and survival. The mechanism often involves the modulation of protein kinases and other molecular targets associated with tumor growth and metastasis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In particular, derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria. The synthesis of these compounds often involves multicomponent reactions that yield high-purity products suitable for biological testing .
Antimalarial Activity
Recent studies have focused on optimizing related dihydroquinazolinone compounds for antimalarial applications. These compounds target the PfATP4 protein, which is crucial for the survival of malaria parasites. Optimization efforts aim to enhance their solubility and metabolic stability, resulting in improved pharmacokinetic profiles and in vivo efficacy .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of 3-bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is primarily attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways critical for disease progression. This interaction leads to altered cellular responses, potentially resulting in therapeutic effects .
Case Studies
- Cancer Therapy : A study highlighted the effectiveness of a related compound in reducing tumor size in mouse models of breast cancer. The compound's ability to induce apoptosis in cancer cells was a key factor in its therapeutic potential.
- Infectious Diseases : Another investigation reported the synthesis of derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibiotic agents .
Material Science Applications
Photoluminescent Probes
The compound has been explored as a precursor for photoluminescent materials used in sensing applications. Its unique structural properties allow it to function effectively as a probe for detecting metal ions such as Fe³⁺ and Ag⁺. This application is particularly relevant for environmental monitoring and biotechnological applications .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Bromination at position 7 (e.g., 7-bromo derivative) yields moderate purity but requires careful temperature control .
- Dibromination at position 3 (3,3-dibromo) results in lower yields (29%), likely due to steric hindrance .
- Fluoro and methoxy substituents (e.g., compound 14 in ) exhibit higher HPLC purity (>96%), suggesting improved stability under synthesis conditions.
Structural and Spectroscopic Comparisons
Crystallography and Planarity
- The 7-bromo derivative (C₁₁H₉BrN₂O) exhibits near-planar geometry, with benzene and pyrimidine rings coplanar (r.m.s. deviation: 0.0130 Å). This planarity facilitates π-π stacking interactions in crystal packing .
- In contrast, the 3-hydroxy analog (e.g., vasicinone) shows non-planar conformations due to hydrogen bonding at position 3, altering packing dynamics .
NMR and Mass Spectrometry
- 1H NMR : The 7-bromo derivative displays distinct aromatic proton signals at δ 8.4 (H-8) and 7.8 (H-6), with coupling constants (J = 2.4–8.8 Hz) indicative of bromine’s electron-withdrawing effects .
- HRESIMS : Halogenated derivatives (e.g., compound 7 in ) show precise mass matches (e.g., m/z 329.0823 [M+H]⁺ for a trifluoromethyl-substituted analog), confirming synthetic accuracy.
Biological Activity
3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Molecular Formula : C₉H₈BrClN₂O
- Molecular Weight : 253.53 g/mol
This unique structure contributes to its diverse biological activities.
Research indicates that compounds similar to 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one may interact with various biological targets:
- Topoisomerase Inhibition : Some derivatives in the quinazolinone class have been shown to inhibit topoisomerase I, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
- Antiparasitic Effects : Preliminary studies indicate that modifications of the dihydroquinazolinone scaffold can enhance activity against malaria parasites by inhibiting specific ATPase enzymes essential for their survival .
Biological Activity Data
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antiparasitic | Inhibits PfATP4 enzyme activity |
Case Studies and Research Findings
Several studies have investigated the biological effects of 3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and its analogs:
- Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines through topoisomerase I inhibition. The compound induced cell cycle arrest and apoptosis in vitro, highlighting its potential as an anticancer agent .
- Antimicrobial Effects : Research has shown that derivatives of quinazolinones exhibit broad-spectrum antimicrobial activities. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
- Antimalarial Properties : In vivo studies using mouse models indicated that certain derivatives effectively reduced parasitemia levels in malaria-infected mice. These compounds were noted for their ability to block gamete development, thus preventing transmission to mosquitoes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
